molecular formula C12H15N3 B6362021 1-(2-Phenylpropyl)-1H-pyrazol-4-amine CAS No. 1240567-76-3

1-(2-Phenylpropyl)-1H-pyrazol-4-amine

Cat. No. B6362021
CAS RN: 1240567-76-3
M. Wt: 201.27 g/mol
InChI Key: DOZGYBDZFYVQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylpropyl)-1H-pyrazol-4-amine, commonly known as PPA, is an amine derivative of pyrazole that has been studied extensively in the fields of chemistry and biochemistry. PPA is a versatile compound with a wide range of applications in both laboratory and industrial settings.

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazole derivatives, including 1-(2-Phenylpropyl)-1H-pyrazol-4-amine, are valuable as building blocks for synthesizing a wide range of heterocyclic compounds. Their reactivity facilitates the generation of compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores their importance in heterocyclic chemistry and dyes synthesis, offering mild reaction conditions for creating diverse cynomethylene dyes from various precursors (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. This pharmacological diversity makes them an interesting template for both combinatorial and medicinal chemistry. Pyrazole derivatives have been utilized as synthons in organic synthesis, further highlighting their importance in medicinal chemistry due to their widespread biological activities (Dar & Shamsuzzaman, 2015).

Neurodegenerative Disease Management

Pyrazoline derivatives, which can be synthesized from pyrazole precursors, are known for their neuroprotective properties, making them potential therapeutic agents for managing neurodegenerative diseases like Alzheimer's and Parkinson's. The derivatives have shown efficacy in inhibiting acetylcholine esterase and monoamine oxidase, which are key targets in the treatment of these conditions. Their stability and variety in biological functions make them significant for drug development in neurodegenerative research (Ahsan et al., 2022).

Antimicrobial and Antifungal Perspectives

Pyrazole scaffolds are central to the design of anti-inflammatory and antiviral drugs. They have been successful against multiple targets, showcasing the versatility of pyrazole derivatives in the pharmaceutical field. This includes their applications in combating viral infections and inflammation through the development of novel therapeutic agents (Karati, Mahadik, & Kumar, 2022).

properties

IUPAC Name

1-(2-phenylpropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)8-15-9-12(13)7-14-15/h2-7,9-10H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGYBDZFYVQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylpropyl)-1H-pyrazol-4-amine

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